TYK2 Catalytic-Site Inhibition: 2-Chloro-6-fluorophenyl- vs. 2-Chlorophenyl-Derived Inhibitors
In a series of pyrrolo[3,4-b]pyridine-based TYK2 inhibitors, the compound derived from the 2-chloro-6-fluorophenyl building block (compound 25, PDB ligand OV5) achieved a TYK2 IC50 of 13 nM in an ATP-competitive TR-FRET assay. In contrast, an otherwise identical inhibitor derived from the 2-chlorophenyl analog (lacking the 6-fluoro substituent) exhibited a ~3.8-fold loss in potency (TYK2 IC50 ≈ 50 nM) when tested under identical conditions [1]. The 2-chloro-6-fluorophenyl motif contributes a key fluorine-mediated polar interaction with the kinase hinge region that is absent in the 2-chlorophenyl analog.
| Evidence Dimension | TYK2 kinase catalytic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (compound 25, containing the 2-chloro-6-fluorophenyl pharmacophore derived from building block 2195878-53-4) |
| Comparator Or Baseline | IC50 ≈ 50 nM (matched analog with 2-chlorophenyl in place of 2-chloro-6-fluorophenyl) |
| Quantified Difference | ~3.8-fold improvement in TYK2 inhibitory potency for the 2-chloro-6-fluorophenyl-containing inhibitor |
| Conditions | TR-FRET kinase assay, ATP concentration at Km, recombinant human TYK2 catalytic domain, 1 h incubation |
Why This Matters
For procurement, this ~3.8-fold potency advantage translates into a lower dose requirement and wider therapeutic index for downstream candidates, making the 2-chloro-6-fluorophenyl building block a higher-value starting material for programs targeting TYK2-driven autoimmune indications.
- [1] Leit, S., Greenwood, J.R., Mondal, S., et al. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis. Bioorg. Med. Chem. Lett. 2022, 73, 128891. (See SAR Table 1 and Figure 3 for TYK2 IC50 values of matched pairs with varying halogen substitution on the phenyl ring.) View Source
